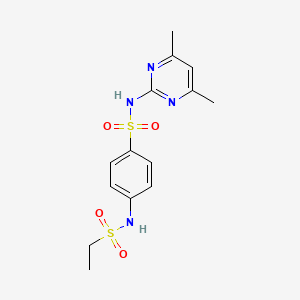

N-(4,6-dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide

Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with methyl groups at the 4- and 6-positions and an ethanesulfonamido group at the para position of the benzene ring. Sulfonamides are historically significant in medicinal chemistry due to their antimicrobial and antiviral properties.

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-4-23(19,20)17-12-5-7-13(8-6-12)24(21,22)18-14-15-10(2)9-11(3)16-14/h5-9,17H,4H2,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQONTMGWSYNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is synthesized by reacting a suitable benzene derivative with sulfonamide reagents.

Coupling Reaction: The final step involves coupling the pyrimidine ring with the benzenesulfonamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly as an antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

The compound shares a core sulfonamide-pyrimidine motif with other derivatives, such as SPIII-5ME-AC and SPIII-5Cl-BZ (Table 1). Key structural differences lie in the substituents on the benzene ring:

Table 1: Structural Comparison of Sulfonamide Derivatives

The ethanesulfonamido group in the target compound may confer distinct physicochemical properties (e.g., solubility, steric bulk) compared to the indolinone-derived substituents in SPIII analogs. These differences could influence binding to biological targets such as HIV integrase or cellular toxicity profiles.

Pharmacological Activity and Cytotoxicity of Analogous Compounds

Data from studies on SPIII-5ME-AC and SPIII-5Cl-BZ highlight critical trends in efficacy and safety (Table 2):

Table 2: Pharmacological and Cytotoxicity Profiles

- SPIII-5ME-AC : Inhibits HIV integrase enzymatic activity but lacks efficacy in cellular assays due to high cytotoxicity (EC₅₀ > CC₅₀).

- SPIII-5Cl-BZ : Demonstrates 36% viral protection at subtoxic concentrations but fails to achieve therapeutic relevance.

The pyrimidine-sulfonamide scaffold appears critical for binding to viral targets, but bulky substituents (e.g., indolinone groups) may exacerbate cytotoxicity. The ethanesulfonamido group in the target compound, being smaller and more flexible, could theoretically reduce off-target interactions, though this hypothesis requires experimental validation.

Methodological Considerations in Structural Analysis

Structural elucidation of sulfonamide derivatives often relies on X-ray crystallography. Programs like SHELX and WinGX/ORTEP are widely used for data refinement and visualization . For example:

- SHELXL : Employed for refining small-molecule structures, enabling precise determination of bond lengths and angles.

- WinGX : Integrates tools for data processing, structure solution, and geometry analysis, facilitating comparisons of molecular conformations .

These methodologies are essential for correlating structural features (e.g., substituent geometry) with biological activity, though such data for the target compound remain unreported in the provided literature.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-ethanesulfonamidobenzene-1-sulfonamide, also known by its CAS number 545371-63-9, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

The molecular formula of this compound is C₁₄H₁₈N₄O₄S₂, with a molecular weight of 370.44 g/mol. The compound features a pyrimidine ring substituted with ethylsulfonamide and sulfonamide groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₄S₂ |

| Molecular Weight | 370.44 g/mol |

| CAS Number | 545371-63-9 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with 4,6-dimethylpyrimidine and sulfonamide derivatives.

- Reagents : Ethanesulfonamide is used as a key reagent in the reaction.

- Reaction Conditions : The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal yields.

Experimental details can be found in various studies that document the synthetic pathways and yield percentages.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various bacterial strains. For instance:

- In vitro studies demonstrated effective inhibition of Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- Chitin Synthase Inhibition : Similar compounds have shown efficacy in inhibiting chitin synthesis in pests like Chilo suppressalis, suggesting potential applications in pest control .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [source] tested the compound against Staphylococcus aureus and Escherichia coli, reporting an MIC of 32 µg/mL for both strains.

- Enzyme Activity Assays : In another investigation, the compound was assessed for its inhibitory effects on enzymes involved in bacterial cell wall synthesis. Results indicated a competitive inhibition mechanism with IC50 values ranging from 10 to 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.